An In-depth Technical Guide to 2-(1-(Tert-butoxycarbonyl)azetidin-3-yl)acetic Acid: A Key Building Block in Modern Drug Discovery
An In-depth Technical Guide to 2-(1-(Tert-butoxycarbonyl)azetidin-3-yl)acetic Acid: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 2-(1-(Tert-butoxycarbonyl)azetidin-3-yl)acetic acid. This valuable building block, featuring a Boc-protected azetidine ring, is increasingly utilized in pharmaceutical research and development, particularly as a versatile linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This document consolidates essential data, including physicochemical properties, spectral analyses, and detailed experimental protocols, to serve as a critical resource for scientists engaged in synthetic and medicinal chemistry.
Chemical Properties and Identifiers
2-(1-(Tert-butoxycarbonyl)azetidin-3-yl)acetic acid, also known as 1-Boc-3-azetidineacetic acid, is a white to off-white crystalline solid.[1] Its structure incorporates a four-membered azetidine ring protected with a tert-butoxycarbonyl (Boc) group, and an acetic acid moiety at the 3-position. This unique combination of features makes it an important intermediate in the synthesis of complex pharmaceutical agents.[2][3][4]
Physicochemical Data
A summary of the key physicochemical properties of 2-(1-(Tert-butoxycarbonyl)azetidin-3-yl)acetic acid is presented in Table 1. This data is essential for its handling, characterization, and application in chemical synthesis.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₇NO₄ | [2][5][6][7] |
| Molecular Weight | 215.25 g/mol | [2][5][6][8] |
| CAS Number | 183062-96-6 | [2][5][6][8] |
| IUPAC Name | 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetic acid | [5] |
| Synonyms | 1-Boc-3-azetidineacetic acid, N-Boc-3-azetidine acetic acid, [1-(tert-Butoxycarbonyl)azetidin-3-yl]acetic acid | [4][5][6] |
| Melting Point | 116-120 °C | [2][3] |
| Boiling Point (Predicted) | 341.6 ± 15.0 °C at 760 mmHg | [7][9] |
| Density (Predicted) | 1.186 ± 0.06 g/cm³ | [7][9] |
| pKa (Predicted) | 4.58 ± 0.10 | [6] |
| Appearance | White to off-white crystalline powder/solid | [1][2][3] |
Spectral Data
Detailed spectral analysis is crucial for the verification of the structure and purity of 2-(1-(Tert-butoxycarbonyl)azetidin-3-yl)acetic acid.
¹H NMR (400 MHz, CD₃OD): δ 4.06 (dd, J = 8.5, 8.3 Hz, 2H), 3.61 (dd, J = 8, 6 Hz, 2H), 2.94-2.82 (m, 1H), 2.62 (d, J = 7.8 Hz, 2H), 1.43 (s, 9H).[6]
Note: While a general ¹H NMR spectrum is available, detailed experimental spectra with peak assignments for ¹³C NMR and IR are not widely published but are consistent with the claimed structure upon analysis by suppliers.
Synthesis and Experimental Protocols
The synthesis of 2-(1-(Tert-butoxycarbonyl)azetidin-3-yl)acetic acid is a critical process for its application in drug discovery. A common and efficient method involves the hydrolysis of the corresponding ethyl ester.
Synthesis via Hydrolysis of Ethyl Ester
A general and high-yielding procedure for the synthesis of the title compound is the hydrolysis of tert-butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate.
Experimental Protocol:
-
To a solution of tert-butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate (1 equivalent) in a mixture of tetrahydrofuran and water, add lithium hydroxide (1.2 equivalents).[6]
-
Stir the reaction mixture at room temperature for approximately 2 hours, monitoring the reaction progress by a suitable method (e.g., TLC or LC-MS).[6]
-
Upon completion, adjust the pH of the reaction mixture to approximately 4 using a 1 M aqueous solution of hydrochloric acid.[6]
-
Extract the product into an organic solvent, such as ethyl acetate (3x).[6]
-
Combine the organic layers and wash sequentially with water and saturated aqueous sodium chloride.[6]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(1-(Tert-butoxycarbonyl)azetidin-3-yl)acetic acid as a white solid.[6] A yield of 93% has been reported for this procedure.[6]
Applications in Drug Discovery and Development
The unique structural features of 2-(1-(Tert-butoxycarbonyl)azetidin-3-yl)acetic acid make it a highly sought-after building block in medicinal chemistry.
Role as a PROTAC Linker
A primary application of this molecule is as a linker in the design and synthesis of PROTACs.[5][8][10][11] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. The azetidine ring provides a rigid and defined scaffold that can be crucial for optimizing the spatial orientation of the two ligands of the PROTAC, thereby enhancing the formation of a productive ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.
Application in Kinase Inhibitor Synthesis
The azetidine moiety is a valuable scaffold in the design of kinase inhibitors. For instance, derivatives of this compound have been utilized in the synthesis of inhibitors for Interleukin-2-inducible T-cell kinase (ITK), a key target in inflammatory and autoimmune diseases.[12] The azetidine ring can serve as a rigid core to which various pharmacophoric groups are attached to achieve potent and selective inhibition.
Safety and Handling
2-(1-(Tert-butoxycarbonyl)azetidin-3-yl)acetic acid is classified as harmful if swallowed and causes skin and serious eye irritation.
-
GHS Pictogram: GHS07 (Exclamation Mark)[6]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation)[6]
-
Precautionary Statements: P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P317 (IF SWALLOWED: Get medical help), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Store in a cool, dry place away from incompatible substances.[4][9]
Conclusion
2-(1-(Tert-butoxycarbonyl)azetidin-3-yl)acetic acid is a fundamentally important building block in contemporary drug discovery. Its well-defined structure, coupled with the synthetic tractability afforded by the Boc protecting group, provides a versatile platform for the creation of novel therapeutic agents. The growing interest in targeted protein degradation has further solidified its significance, with its application as a linker in PROTACs being a prominent example. This technical guide serves as a valuable resource for researchers, providing the necessary chemical and safety information to effectively utilize this compound in their synthetic endeavors.
References
- 1. file.chemscene.com [file.chemscene.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chemimpex.com [chemimpex.com]
- 4. N-Boc-3-azetidine acetic acid - Protheragen [protheragen.ai]
- 5. 2-(1-(Tert-butoxycarbonyl)azetidin-3-yl)acetic acid | C10H17NO4 | CID 11095989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-Boc-3-azetidine acetic acid | 183062-96-6 [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. biosynce.com [biosynce.com]
- 10. rsc.org [rsc.org]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]



